molecular formula C15H18O3 B14352340 Methyl 2-hydroxy-2-phenyloct-3-ynoate CAS No. 92956-89-3

Methyl 2-hydroxy-2-phenyloct-3-ynoate

Cat. No.: B14352340
CAS No.: 92956-89-3
M. Wt: 246.30 g/mol
InChI Key: WWNZWEJUQNZXQR-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-phenyloct-3-ynoate is an organic compound with a unique structure that includes both a hydroxyl group and a phenyl group attached to an octynoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-phenyloct-3-ynoate typically involves the reaction of phenylacetylene with methyl 2-bromo-2-hydroxyoctanoate under basic conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a Sonogashira coupling mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-phenyloct-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of methyl 2-oxo-2-phenyloct-3-ynoate.

    Reduction: Formation of methyl 2-hydroxy-2-phenyloct-3-ene or methyl 2-hydroxy-2-phenyloctane.

    Substitution: Formation of methyl 2-chloro-2-phenyloct-3-ynoate or methyl 2-bromo-2-phenyloct-3-ynoate.

Scientific Research Applications

Methyl 2-hydroxy-2-phenyloct-3-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-phenyloct-3-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The triple bond provides a site for further chemical modifications, allowing the compound to interact with different pathways and targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-phenylpropanoate
  • Methyl 2-hydroxy-2-phenylbutanoate
  • Methyl 2-hydroxy-2-phenylhexanoate

Uniqueness

Methyl 2-hydroxy-2-phenyloct-3-ynoate is unique due to the presence of both a hydroxyl group and a phenyl group attached to an octynoate backbone. This combination of functional groups provides the compound with distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

92956-89-3

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

methyl 2-hydroxy-2-phenyloct-3-ynoate

InChI

InChI=1S/C15H18O3/c1-3-4-5-9-12-15(17,14(16)18-2)13-10-7-6-8-11-13/h6-8,10-11,17H,3-5H2,1-2H3

InChI Key

WWNZWEJUQNZXQR-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C1=CC=CC=C1)(C(=O)OC)O

Origin of Product

United States

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